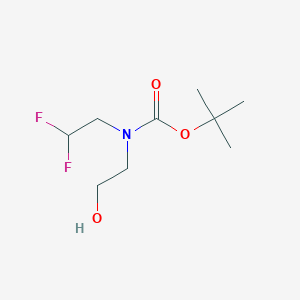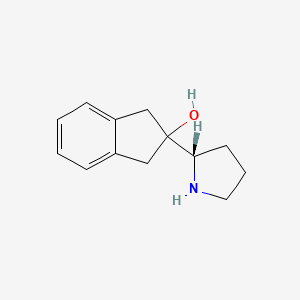
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound featuring a pyrrolidine ring fused to an indene structure with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyrrolidine moiety, followed by cyclization to form the indene structure. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes and pyrrolidines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Indene: A bicyclic hydrocarbon that forms the core structure of the compound.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its combination of a pyrrolidine ring and an indene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1 |
InChI 键 |
APGOZZJUJJGCGF-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O |
规范 SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


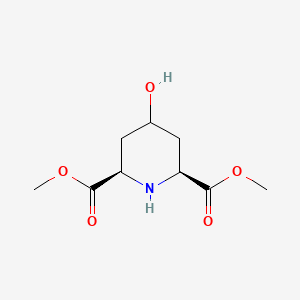
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
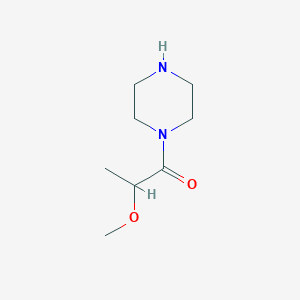

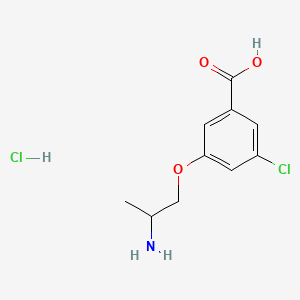
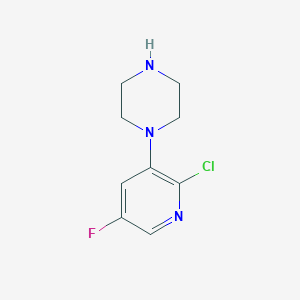


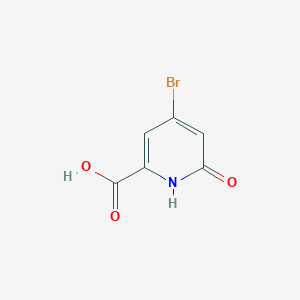

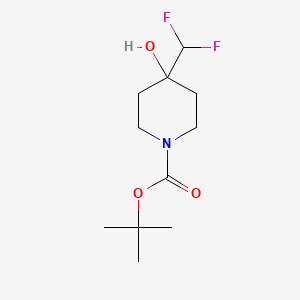

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
